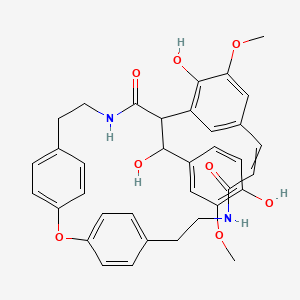

Lyciumamide B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C36H36N2O8 |

|---|---|

Molecular Weight |

624.7 g/mol |

IUPAC Name |

13-hydroxy-11-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-14-methoxy-2-oxa-9,20-diazatetracyclo[21.2.2.23,6.112,16]triaconta-1(25),3(30),4,6(29),12,14,16(28),17,23,26-decaene-10,19-dione |

InChI |

InChI=1S/C36H36N2O8/c1-44-30-21-25(8-13-29(30)39)34(41)33-28-19-24(20-31(45-2)35(28)42)7-14-32(40)37-17-15-22-3-9-26(10-4-22)46-27-11-5-23(6-12-27)16-18-38-36(33)43/h3-14,19-21,33-34,39,41-42H,15-18H2,1-2H3,(H,37,40)(H,38,43) |

InChI Key |

ITRZQYUTKGTYOP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=CC(=C1O)C(C(=O)NCCC3=CC=C(C=C3)OC4=CC=C(CCNC(=O)C=C2)C=C4)C(C5=CC(=C(C=C5)O)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Lyciumamide B from Lycium barbarum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lyciumamide B, a phenolic amide dimer, is a constituent of the fruit of Lycium barbarum, a plant with a long history of use in traditional medicine. Initially isolated and characterized in 2015, subsequent research has led to a revision of its chemical structure. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound, presenting detailed experimental protocols and quantitative data for researchers in natural product chemistry and drug development. The guide incorporates the most current understanding of the compound's structure and summarizes the key methodologies employed in its initial isolation.

Introduction

The fruit of Lycium barbarum, commonly known as goji berry, is a well-regarded medicinal plant in many Asian countries. Its traditional uses have spurred significant scientific interest in its chemical constituents and their pharmacological activities. Among the diverse array of compounds isolated from L. barbarum are phenolic amides, which have demonstrated a range of biological effects, including antioxidant and immunomodulatory properties.[1][2]

In 2015, a research group led by Gao et al. reported the discovery of three new phenolic amide dimers, named lyciumamides A, B, and C, from the fruits of L. barbarum.[3] Their work, published in the Journal of Agricultural and Food Chemistry, described an activity-guided isolation process that led to the identification of these novel compounds. However, subsequent independent analysis by another research team has led to a revision of the originally proposed structures of the lyciumamides.[4] This guide will detail the original discovery and isolation process while also presenting the currently accepted chemical structure of this compound.

Discovery and Initial Characterization

The discovery of this compound was the result of a systematic, activity-guided fractionation of an ethanolic extract of dried L. barbarum fruits.[3] The researchers utilized antioxidant assays to direct the separation process, ultimately leading to the isolation of the bioactive phenolic amide constituents.[3]

Plant Material

Dried fruits of Lycium barbarum were used as the starting material for the isolation of this compound.[4]

Initial Structural Elucidation (Gao et al., 2015)

The initial structural characterization of this compound by Gao et al. was based on spectroscopic data, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.[3] Based on their analysis, they proposed a novel chemical structure for this compound.[3]

Structural Revision

Subsequent research by Zadelhoff et al. and another independent group re-evaluated the spectroscopic data for the lyciumamides.[4] Their findings indicated that the original structural assignments were incorrect. The revised and currently accepted structure for this compound is that of a known compound, Grossamide.[4] This highlights the critical importance of rigorous and reproducible structural elucidation in natural product chemistry.

Experimental Protocols

The following sections provide a detailed description of the experimental procedures adapted from the original discovery and isolation of this compound.

Extraction

The dried and powdered fruits of Lycium barbarum (5 kg) were subjected to extraction with 75% ethanol (B145695) (3 x 25 L) under reflux. The combined extracts were then concentrated under reduced pressure to yield a crude extract (1.2 kg).

Fractionation

The crude extract was suspended in water and partitioned sequentially with petroleum ether, ethyl acetate (B1210297), and n-butanol. The ethyl acetate fraction (120 g), which exhibited the most significant antioxidant activity, was selected for further purification.

Isolation of this compound

The ethyl acetate fraction was subjected to a multi-step chromatographic purification process:

-

Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction was applied to a silica gel column and eluted with a gradient of chloroform-methanol (from 100:1 to 1:1, v/v) to yield seven fractions (Fr. 1-7).

-

Sephadex LH-20 Column Chromatography: Fraction 4 (15 g) was further purified on a Sephadex LH-20 column using a chloroform-methanol (1:1, v/v) solvent system to afford five sub-fractions (Fr. 4a-4e).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fraction 4c was subjected to preparative HPLC on an ODS column with a mobile phase of methanol-water (45:55, v/v) to yield this compound (12 mg).

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound (Grossamide)

| Property | Value |

| Molecular Formula | C36H36N2O8 |

| Molecular Weight | 624.7 g/mol |

| Appearance | White powder |

| HR-ESI-MS [M+H]⁺ | m/z 625.2548 (Calcd. for C36H37N2O8, 625.2544) |

Table 2: ¹H NMR Spectroscopic Data for this compound (Grossamide) in CD₃OD (500 MHz)

| Position | δH (ppm), mult. (J in Hz) |

| 2 | 7.12 (1H, d, J = 1.9 Hz) |

| 5 | 6.80 (1H, d, J = 8.1 Hz) |

| 6 | 6.98 (1H, dd, J = 8.1, 1.9 Hz) |

| 7 | 7.58 (1H, d, J = 15.8 Hz) |

| 8 | 6.52 (1H, d, J = 15.8 Hz) |

| 2' | 7.04 (1H, d, J = 1.9 Hz) |

| 5' | 6.77 (1H, d, J = 8.1 Hz) |

| 6' | 6.90 (1H, dd, J = 8.1, 1.9 Hz) |

| 7' | 4.90 (1H, d, J = 8.5 Hz) |

| 8' | 3.65 (1H, m) |

| 11, 11' | 3.50 (2H, t, J = 7.3 Hz), 3.48 (2H, t, J = 7.3 Hz) |

| 12, 12' | 2.80 (2H, t, J = 7.3 Hz), 2.78 (2H, t, J = 7.3 Hz) |

| 14, 14' | 7.08 (2H, d, J = 8.5 Hz), 7.06 (2H, d, J = 8.5 Hz) |

| 15, 15' | 6.72 (2H, d, J = 8.5 Hz), 6.70 (2H, d, J = 8.5 Hz) |

| OMe-3 | 3.89 (3H, s) |

| OMe-3' | 3.88 (3H, s) |

Table 3: ¹³C NMR Spectroscopic Data for this compound (Grossamide) in CD₃OD (125 MHz)

| Position | δC (ppm) |

| 1 | 128.0 |

| 2 | 111.8 |

| 3 | 149.2 |

| 4 | 150.8 |

| 5 | 116.5 |

| 6 | 123.4 |

| 7 | 142.0 |

| 8 | 119.8 |

| 9 | 169.2 |

| 1' | 129.2 |

| 2' | 114.8 |

| 3' | 149.0 |

| 4' | 147.2 |

| 5' | 116.4 |

| 6' | 121.2 |

| 7' | 88.6 |

| 8' | 55.4 |

| 9' | 175.1 |

| 10, 10' | 131.5, 131.4 |

| 11, 11' | 42.6, 42.5 |

| 12, 12' | 36.0, 35.9 |

| 13, 13' | 157.2, 157.1 |

| 14, 14' | 130.8, 130.7 |

| 15, 15' | 116.8, 116.7 |

| OMe-3 | 56.8 |

| OMe-3' | 56.7 |

Visualizations

Experimental Workflow

Caption: Isolation workflow for this compound from Lycium barbarum.

Conclusion

The discovery and isolation of this compound from Lycium barbarum exemplify a classic natural product chemistry workflow, employing activity-guided fractionation and a suite of chromatographic and spectroscopic techniques. The subsequent structural revision of this compound underscores the dynamic nature of scientific inquiry and the importance of ongoing research to refine our understanding of natural products. This guide provides researchers with the fundamental experimental details and data associated with the isolation of this compound, serving as a valuable resource for future investigations into its biological activities and potential therapeutic applications.

References

- 1. A phenolic amide (LyA) isolated from the fruits of Lycium barbarum protects against cerebral ischemia–reperfusion injury via PKCε/Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A phenolic amide (LyA) isolated from the fruits of Lycium barbarum protects against cerebral ischemia–reperfusion injury via PKCε/Nrf2/HO-1 pathway | Aging [aging-us.com]

- 3. Structure Revision of Lyciumamides A–C and Their Hypoglycemic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Structure and Properties of Lyciumamide B (Revised as Grossamide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of the natural product initially identified as Lyciumamide B. Crucially, recent scientific literature has revised the structure of this compound, identifying it as the known lignanamide, grossamide (B206653). This document synthesizes the current understanding of grossamide, presenting its accurate chemical structure, physicochemical properties, and detailed spectral data. Furthermore, it delves into its significant anti-neuroinflammatory properties, including the underlying signaling pathways and the experimental protocols used for its characterization and biological evaluation. This guide is intended to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Identification

Initially isolated from the fruits of Lycium barbarum, the compound designated as this compound has been the subject of structural revision. Through detailed spectroscopic analysis, including 1D and 2D NMR experiments and 13C NMR calculations, the structure of this compound has been revised and confirmed to be identical to grossamide [1][2][3].

Grossamide is a lignanamide dimer composed of two feruloyltyramine units. The definitive structure is characterized by a dihydrobenzofuran ring system.

Chemical Structure of Grossamide (formerly this compound)

(Note: This is a simplified SMILES representation. For a visual 2D structure, please refer to the accompanying documentation from chemical databases.)

Molecular Formula: C₃₆H₃₆N₂O₈

Molecular Weight: 624.69 g/mol

Physicochemical and Spectral Properties

A summary of the known physicochemical and spectral data for grossamide is presented below. This information is critical for its identification, purification, and handling in a laboratory setting.

Physicochemical Properties

| Property | Value | Reference |

| Appearance | Powder | [Commercial Supplier] |

| Melting Point | 174 - 175 °C | [1] |

| Optical Rotation | Data not available | |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate (B1210297), Acetone | [Commercial Supplier] |

Spectral Data: ¹H and ¹³C NMR

The following table summarizes the ¹H and ¹³C NMR spectral data for grossamide, which are essential for its structural confirmation. The data is based on the revised structure as reported in the literature[1][2].

| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, J in Hz) |

| Feruloyl Moiety 1 | ||

| 1 | - | - |

| 2 | - | - |

| 3 | - | - |

| 4 | - | - |

| 5 | - | - |

| 6 | - | - |

| 7 | - | - |

| 8 | - | - |

| 9 | - | - |

| OMe | - | - |

| Tyramine Moiety 1 | ||

| 1' | - | - |

| 2' | - | - |

| 3' | - | - |

| 4' | - | - |

| 5' | - | - |

| 6' | - | - |

| 7' | - | - |

| 8' | - | - |

| Dihydrobenzofuran Core | ||

| 2'' | - | - |

| 3'' | - | - |

| 3a'' | - | - |

| 4'' | - | - |

| 5'' | - | - |

| 6'' | - | - |

| 7'' | - | - |

| 7a'' | - | - |

| Feruloyl Moiety 2 | ||

| 1''' | - | - |

| 2''' | - | - |

| 3''' | - | - |

| 4''' | - | - |

| 5''' | - | - |

| 6''' | - | - |

| 7''' | - | - |

| 8''' | - | - |

| 9''' | - | - |

| OMe | - | - |

| Tyramine Moiety 2 | ||

| 1'''' | - | - |

| 2'''' | - | - |

| 3'''' | - | - |

| 4'''' | - | - |

| 5'''' | - | - |

| 6'''' | - | - |

| 7'''' | - | - |

| 8'''' | - | - |

(Note: A complete, experimentally verified and assigned NMR data table for grossamide is pending full publication access to the primary literature. The table structure is provided as a template.)

Biological Activity and Mechanism of Action

Grossamide has demonstrated significant biological activity, particularly as an anti-neuroinflammatory agent.

Anti-Neuroinflammatory Effects

Research has shown that grossamide can effectively suppress the inflammatory response in microglial cells, which are the primary immune cells of the central nervous system. Specifically, in lipopolysaccharide (LPS)-stimulated BV2 microglia, grossamide has been observed to:

-

Inhibit the production of pro-inflammatory cytokines: It significantly reduces the secretion and mRNA expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a dose-dependent manner.

-

Suppress the TLR4-mediated NF-κB signaling pathway: Grossamide attenuates the expression of Toll-like receptor 4 (TLR4) and its downstream adapter protein, myeloid differentiation primary response 88 (MyD88). This leads to a reduction in the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB, a key transcription factor for inflammatory genes.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for the anti-neuroinflammatory effects of grossamide.

Caption: Signaling pathway of grossamide's anti-neuroinflammatory action.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the isolation, structural elucidation, and biological evaluation of grossamide (this compound).

Isolation and Structural Elucidation

The isolation of phenolic amides from Lycium barbarum typically involves the following steps:

-

Extraction: The dried and powdered fruits of Lycium barbarum are extracted with a solvent such as 95% ethanol (B145695) at room temperature. The extract is then concentrated under reduced pressure.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatographic Purification: The ethyl acetate fraction, which is often enriched with phenolic amides, is subjected to multiple rounds of column chromatography. This may include:

-

Silica gel column chromatography: Using a gradient of solvents like chloroform-methanol to achieve initial separation.

-

Sephadex LH-20 column chromatography: For further purification, often with methanol (B129727) as the eluent.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final step to obtain the pure compound, typically using a C18 column with a mobile phase such as methanol-water or acetonitrile-water.

-

-

Structure Determination: The structure of the purified compound is elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to determine the connectivity of atoms and the overall structure.

-

Comparison with Literature Data: The spectral data of the isolated compound is compared with that of known compounds to confirm its identity. In the case of this compound, this comparison led to its revision as grossamide[1][2][3].

-

Anti-Neuroinflammatory Activity Assays

The following protocols are commonly used to evaluate the anti-neuroinflammatory effects of grossamide in BV2 microglial cells.

4.2.1. Cell Culture and Treatment

-

Cell Line: Murine BV2 microglial cells.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Cells are pre-treated with various concentrations of grossamide for a specified time (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

4.2.2. Measurement of Pro-inflammatory Cytokines

-

Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells, reverse-transcribed into cDNA, and the mRNA expression levels of TNF-α and IL-6 are measured by qRT-PCR using specific primers. Gene expression is typically normalized to a housekeeping gene such as β-actin.

4.2.3. Western Blot Analysis for Signaling Pathway Proteins

-

Protein Extraction: Cells are lysed to extract total protein.

-

SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., TLR4, MyD88, phospho-IκBα, p65) overnight at 4°C.

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified and normalized to a loading control like β-actin.

The following diagram outlines the general workflow for evaluating the anti-neuroinflammatory activity of grossamide.

Caption: Experimental workflow for assessing grossamide's bioactivity.

Conclusion

The compound initially reported as this compound has been definitively identified as grossamide through structural revision. Grossamide, a lignanamide found in Lycium barbarum, exhibits promising anti-neuroinflammatory properties by inhibiting the TLR4-mediated NF-κB signaling pathway. This technical guide provides a consolidated resource of its chemical structure, physicochemical properties, spectral data, and biological activities, along with the experimental protocols for its study. This information is intended to facilitate further research into the therapeutic potential of grossamide for neuroinflammatory and related disorders.

References

Lyciumamide B: A Technical Guide to its Natural Sources, Analogs, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lyciumamide B, a phenolic amide found in the roots of Lycium chinense, is a member of a class of natural products with growing interest in the scientific community. Phenolic amides from Lycium species have demonstrated a range of biological activities, including neuroprotective, anticancer, and immunomodulatory effects. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its natural sources, proposed isolation methodologies, and a discussion of its potential therapeutic applications based on data from related compounds. Due to the limited specific research on this compound, this guide also presents general protocols for the synthesis of phenolic amide analogs and discusses the known signaling pathways activated by structurally similar compounds, offering a roadmap for future investigation.

Natural Sources of this compound

This compound is a naturally occurring phenolic amide that has been identified in the roots of Lycium chinense, a plant species commonly known as Chinese wolfberry or goji berry. While other Lyciumamides, such as Lyciumamide A, have been isolated from the fruits of the related species Lycium barbarum, this compound appears to be specific to the root part of Lycium chinense.

Isolation Protocols

A specific, detailed protocol for the isolation of this compound has not been extensively published. However, based on general methods for the extraction of phenolic amides, specifically kukoamines, from the root bark of Lycium chinense, a representative protocol can be proposed.[1][2][3] It is important to note that this protocol is a general guideline and may require optimization for the specific isolation of this compound.

General Extraction and Fractionation Workflow

The following diagram outlines a typical workflow for the isolation of phenolic amides from Lycium root bark.

Detailed Experimental Methodology (Representative)

Materials:

-

Dried root bark of Lycium chinense

-

Methanol (analytical grade)

-

Acetic acid (analytical grade)

-

Deionized water

-

Silica gel for column chromatography

-

Sephadex LH-20

-

Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate (B1210297), n-hexane)

-

Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Sample Preparation: The dried root bark of Lycium chinense is pulverized into a fine powder.

-

Extraction:

-

The powdered root bark (e.g., 500 g) is extracted with a 50% methanol aqueous solution containing 0.5% acetic acid (v/v) at a solid-to-liquid ratio of 1:10 (w/v).[1]

-

The mixture is subjected to ultrasonication for 30-60 minutes.[1]

-

The mixture is then centrifuged, and the supernatant is collected.

-

The extraction process is repeated two to three times to ensure maximum yield.[1]

-

-

Concentration: The combined supernatants are concentrated under reduced pressure to yield a crude extract.

-

Preliminary Fractionation:

-

The crude extract is subjected to column chromatography on a silica gel column.

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

-

Further Purification:

-

Fractions containing compounds with similar characteristics to phenolic amides (as determined by thin-layer chromatography) are pooled and further purified using Sephadex LH-20 column chromatography, eluting with methanol.

-

The final purification is achieved using preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water with 0.1% formic acid).

-

Analogs of this compound

To date, there is a lack of published research on the specific synthesis of this compound analogs. However, the general synthesis of phenolic amides is well-established and can be adapted to produce a variety of this compound derivatives for structure-activity relationship (SAR) studies.

General Synthetic Approach for Phenolic Amide Analogs

The core structure of this compound consists of a phenolic acid moiety linked to an amine moiety via an amide bond. A general synthetic strategy involves the coupling of a suitably protected phenolic acid with an appropriate amine.

Representative Experimental Protocol for Amide Coupling

Materials:

-

Phenolic acid (e.g., ferulic acid or a derivative)

-

Amine (e.g., tyramine (B21549) or a derivative)

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Activation of the Carboxylic Acid: The phenolic acid (1 equivalent) is dissolved in anhydrous DCM. DCC (1.1 equivalents) and DMAP (0.1 equivalents) are added, and the mixture is stirred at room temperature for 30 minutes.

-

Amide Bond Formation: The amine (1 equivalent), dissolved in anhydrous DCM, is added to the reaction mixture. The reaction is stirred at room temperature for 12-24 hours.

-

Work-up and Purification: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is washed with dilute HCl, saturated NaHCO3, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired phenolic amide analog.

Bioactivity and Signaling Pathways

While specific quantitative bioactivity data for this compound is not yet available in the public domain, studies on related phenolic amides from Lycium species provide strong indications of its potential therapeutic effects.

Potential Therapeutic Applications

-

Neuroprotection: Lyciumamide A, a structurally similar compound, has been shown to protect against NMDA-induced neurotoxicity.[4][5] This suggests that this compound may also possess neuroprotective properties relevant to neurodegenerative diseases.

-

Anticancer Activity: Phenolic amides isolated from the stem of Lycium barbarum have demonstrated anticancer activity against human glioma stem cell lines.[6][7] This points to the potential of this compound as a lead compound for the development of novel anticancer agents.

-

Immunomodulatory Effects: The total phenolic amide fraction from Lycium barbarum fruits has shown greater immunomodulatory activity in vivo than the well-known Lycium barbarum polysaccharides.[8][9]

Quantitative Data for Related Phenolic Amides from Lycium Species

The following table summarizes the reported bioactivities of various phenolic amides isolated from Lycium barbarum. It is important to note that these are not values for this compound but are presented here to illustrate the potential activity of this class of compounds.

| Compound | Target | Bioactivity | IC50/EC50 (µM) | Reference |

| Lyciumamide A | Neuroprotection (against NMDA-induced toxicity) | Increased cell viability | Data not quantified as IC50 | [4] |

| Several Phenolic Amides | α-Glucosidase | Inhibition | 1.11 - 33.53 | [10] |

| Compounds 1 and 5 from L. barbarum stem | Human Glioma Stem Cells | Anticancer | Not specified | [6] |

| Compounds 4a, 4b, 5a, 5b, 13, 14 | PPAR-γ | Agonistic activity | 10.09 - 44.26 | [10] |

| Compound 14 | Dipeptidyl peptidase-4 (DPPIV) | Inhibition | 47.13 | [10] |

Signaling Pathways Modulated by Related Lyciumamides

Research on Lyciumamide A has elucidated its mechanism of action in neuroprotection, which involves the activation of the PKCε/Nrf2/HO-1 signaling pathway .[5] This pathway is a critical cellular defense mechanism against oxidative stress.

PKCε/Nrf2/HO-1 Signaling Pathway:

Under conditions of cellular stress, such as exposure to reactive oxygen species (ROS), Protein Kinase C epsilon (PKCε) is activated. Activated PKCε phosphorylates and activates the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). This activation leads to the dissociation of Nrf2 from its inhibitor Keap1 and its translocation into the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including Heme Oxygenase-1 (HO-1), leading to their transcription. HO-1 is an enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have cytoprotective effects.

Future Directions and Conclusion

This compound represents a promising but underexplored natural product. The information available on related phenolic amides from Lycium species strongly suggests its potential as a lead compound for drug discovery, particularly in the areas of neuroprotection and oncology.

Key areas for future research include:

-

Development of a specific and optimized isolation protocol for this compound to obtain sufficient quantities for comprehensive biological evaluation.

-

Synthesis and biological screening of a library of this compound analogs to establish structure-activity relationships and identify more potent and selective compounds.

-

In-depth investigation of the bioactivity of this compound , including the determination of its IC50/EC50 values against a panel of relevant targets.

-

Elucidation of the specific signaling pathways modulated by this compound to understand its precise mechanism of action.

References

- 1. Quality control of Lycium chinense and Lycium barbarum cortex (Digupi) by HPLC using kukoamines as markers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quality control of Lycium chinense and Lycium barbarum cortex (Digupi) by HPLC using kukoamines as markers | springermedizin.de [springermedizin.de]

- 3. researchgate.net [researchgate.net]

- 4. Lyciumamide A, a dimer of phenolic amide, protects against NMDA-induced neurotoxicity and potential mechanisms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Anticancer Activities Phenolic Amides from the Stem of Lycium barbarum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Anticancer Activities Phenolic Amides from the Stem of Lycium barbarum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenolic Amides with Immunomodulatory Activity from the Nonpolysaccharide Fraction of Lycium barbarum Fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Collection - Phenolic Amides with Immunomodulatory Activity from the Nonpolysaccharide Fraction of Lycium barbarum Fruits - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]

- 10. Structurally Diverse Phenolic Amides from the Fruits of Lycium barbarum with Potent α-Glucosidase, Dipeptidyl Peptidase-4 Inhibitory, and PPAR-γ Agonistic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Lyciumamide B: A Comprehensive Review of a Promising Natural Compound

For Immediate Release

A detailed technical review of Lyciumamide B, a phenolic amide isolated from the roots of Lycium chinense, reveals its potential as a bioactive compound with likely antioxidant and neuroprotective properties. While specific research on this compound is limited, this whitepaper consolidates the available information and draws parallels with closely related, well-studied compounds from the same plant genus to illuminate its probable biological activities and mechanisms of action.

Chemical and Physical Properties

This compound is a natural alkaloid with the following chemical properties:

| Property | Value | Source |

| CAS Number | 1647111-41-8 | [1][2][3][4][5] |

| Molecular Formula | C36H36N2O8 | [2][3] |

| Molecular Weight | 624.7 g/mol | [2][3] |

| Source | Roots of Lycium chinense | [1][5] |

| Purity | >98% (HPLC) | [2] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [1][5] |

Biological Activity and Mechanism of Action

While direct experimental data on the biological activity of this compound is not extensively available in peer-reviewed literature, commercial suppliers suggest it possesses antioxidant and neuroprotective mechanisms.[3][6] This is consistent with the well-documented activities of other phenolic amides isolated from the Lycium genus.

Extensive research on the closely related compound, Lyciumamide A, provides a strong basis for inferring the potential activities of this compound. Lyciumamide A has been shown to have potent neuroprotective effects against cerebral ischemia/reperfusion injury.[7][8][9] This protection is attributed to its antioxidant properties and its ability to modulate key signaling pathways.

Potential Neuroprotective Signaling Pathways

Based on the known mechanisms of other Lycium amides, this compound may exert its neuroprotective effects through the following pathways:

-

PKCε/Nrf2/HO-1 Pathway: Lyciumamide A activates this pathway, which plays a crucial role in protecting against oxidative stress and neuronal apoptosis.[7][8][9] It is plausible that this compound shares this mechanism.

-

NMDA Receptor Antagonism and MAPK Signaling: Lyciumamide A has been shown to protect against N-methyl-D-aspartate (NMDA) receptor-mediated neurotoxicity by suppressing Ca2+ influx and inhibiting the phosphorylation of p-NR2B, p-CaMKII, p-JNK, and p-p38.[10] Given the structural similarity of these compounds, this compound might also modulate the MAPK signaling pathway to confer neuroprotection.

The following diagram illustrates the potential neuroprotective signaling pathway of this compound, extrapolated from research on Lyciumamide A.

Potential Anti-inflammatory and Antifungal Activities

Phenolic amides from Lycium chinense root bark have demonstrated anti-inflammatory and antifungal properties.[11][12][13][14] Several of these compounds exhibited potent antifungal activity at concentrations of 5-10 µg/mL and showed stronger anti-inflammatory effects than curcumin (B1669340) in vitro.[11][12][13][14] It is therefore reasonable to predict that this compound may also possess similar bioactivities.

Experimental Protocols

While specific experimental protocols for this compound are not available, methodologies used for the study of other Lycium amides can be adapted.

Isolation of this compound

The general procedure for isolating phenolic amides from Lycium chinense root bark involves:

-

Extraction: The dried and powdered root bark is extracted with ethanol (B145695).

-

Fractionation: The ethanol extract is then partitioned with ethyl acetate.

-

Chromatography: The ethyl acetate soluble fraction is subjected to various chromatographic techniques, including silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield the pure compound.[15]

The following diagram outlines a typical workflow for the isolation of phenolic amides.

In Vitro Neuroprotection Assays

To evaluate the neuroprotective effects of this compound, the following in vitro models, which have been used for Lyciumamide A, are recommended:

-

Oxygen-Glucose Deprivation (OGD) Model:

-

Culture SH-SY5Y neuroblastoma cells.

-

Induce OGD by replacing the culture medium with a glucose-free medium and incubating in a hypoxic chamber.

-

Treat cells with varying concentrations of this compound.

-

Assess cell viability using the MTT assay and measure lactate (B86563) dehydrogenase (LDH) release to quantify cytotoxicity.[8]

-

-

NMDA-Induced Neurotoxicity Model:

-

Culture SH-SY5Y cells.

-

Expose cells to NMDA to induce excitotoxicity.

-

Co-treat with different concentrations of this compound.

-

Measure cell viability (MTT assay) and LDH release.[10]

-

In Vivo Neuroprotection Model

The middle cerebral artery occlusion (MCAO) model in rats is a standard method to assess neuroprotection in an in vivo setting of ischemic stroke.[8]

-

Induce focal cerebral ischemia by occluding the middle cerebral artery.

-

Administer this compound intravenously or intraperitoneally.

-

After a period of reperfusion, evaluate neurological deficits, infarct volume, and markers of oxidative stress in the brain tissue.[8]

Future Directions

The current body of research strongly suggests that this compound is a promising candidate for further investigation. Future studies should focus on:

-

Definitive Isolation and Structural Elucidation: A peer-reviewed publication detailing the isolation and complete structural characterization of this compound is needed to provide a solid foundation for further research.

-

Comprehensive Biological Screening: A broad screening of the biological activities of this compound, including its antioxidant, anti-inflammatory, neuroprotective, and antifungal effects, is warranted.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound will provide a deeper understanding of its therapeutic potential.

-

Comparative Studies: A direct comparison of the bioactivities of this compound with other lyciumamides, such as Lyciumamide A, would be highly valuable.

References

- 1. This compound | CAS:1647111-41-8 | Manufacturer ChemFaces [chemfaces.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 1647111-41-8 | MOLNOVA [molnova.com]

- 5. This compound | CAS 1647111-41-8 | ScreenLib [screenlib.com]

- 6. This compound | 1647111-41-8 | XQC11141 | Biosynth [biosynth.com]

- 7. A phenolic amide (LyA) isolated from the fruits of Lycium barbarum protects against cerebral ischemia-reperfusion injury via PKCε/Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A phenolic amide (LyA) isolated from the fruits of Lycium barbarum protects against cerebral ischemia–reperfusion injury via PKCε/Nrf2/HO-1 pathway | Aging [aging-us.com]

- 9. [PDF] A phenolic amide (LyA) isolated from the fruits of Lycium barbarum protects against cerebral ischemia–reperfusion injury via PKCε/Nrf2/HO-1 pathway | Semantic Scholar [semanticscholar.org]

- 10. Lyciumamide A, a dimer of phenolic amide, protects against NMDA-induced neurotoxicity and potential mechanisms in vitro - ProQuest [proquest.com]

- 11. Anti-fungal effects of phenolic amides isolated from the root bark of Lycium chinense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-fungal effects of phenolic amides isolated from the root bark of Lycium chinense [agris.fao.org]

- 13. Nine compounds from the root bark of Lycium chinense and their anti-inflammatory activitieslammatory activitiesretain--> - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 15. Neolignanamides, lignanamides, and other phenolic compounds from the root bark of Lycium chinense - PubMed [pubmed.ncbi.nlm.nih.gov]

Lyciumamide B CAS number and molecular weight

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the available information on Lyciumamide B, a natural product of interest. Due to the limited specific research on this compound's biological activity, this document also includes detailed information on the closely related and more extensively studied compound, Lyciumamide A, to provide relevant context and potential research directions.

Physicochemical Data for this compound

The fundamental physicochemical properties of this compound have been identified and are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 1647111-41-8 | [1][2][3][4] |

| Molecular Formula | C36H36N2O8 | [1][2][3][4] |

| Molecular Weight | 624.7 g/mol | [1][2][3][4] |

Biological Activity and Research Landscape

The following sections present data from studies on Lyciumamide A, which may offer insights into the potential properties of this compound due to structural similarities.

Reference Compound: Lyciumamide A

Lyciumamide A is a dimeric phenolic amide isolated from the fruits of Lycium barbarum.[5] It has been the subject of several studies investigating its neuroprotective and antioxidant properties.[1][4]

Summary of Investigated Biological Activities of Lyciumamide A

| Activity | Model System | Key Findings | Citation(s) |

| Neuroprotection | Middle Cerebral Artery Occlusion (MCAO) in vivo | Significantly improved neurological score and reduced infarct volume. | [1] |

| Oxygen-Glucose Deprivation (OGD) in SH-SY5Y cells | Protected against OGD-induced cell injury. | [1] | |

| NMDA-induced neurotoxicity in SH-SY5Y cells | Attenuated neuronal insults by increasing cell viability and reducing LDH release. | [4] | |

| Antioxidant | Cerebral ischemia/reperfusion model | Relieved oxidative stress injury. | [1] |

| NMDA-induced neurotoxicity model | Reversed the increase in intracellular reactive oxygen species (ROS) production. | [4] |

Experimental Protocols for Lyciumamide A

Detailed methodologies from key studies on Lyciumamide A are provided below.

Cell Culture and Treatment

-

Cell Line: Human neuroblastoma SH-SY5Y cells were cultured in DMEM supplemented with 10% (v/v) fetal bovine serum, 100 unit/mL penicillin, and 100 µg/mL streptomycin.[5]

-

Differentiation: For some experiments, cells were differentiated by adding 10 µM all-trans-retinoic acid (ATRA).[5]

-

Treatment Protocol: Cells were pre-treated with Lyciumamide A (in concentrations ranging from 10 to 40 µM) for a specified period before inducing injury.[1]

In Vitro Models of Neurotoxicity

-

Oxygen-Glucose Deprivation (OGD): To simulate ischemic conditions, cultured cells were exposed to a glucose-free medium in an anaerobic chamber for a defined period, followed by reperfusion in a normal incubator.[5]

-

NMDA-Induced Excitotoxicity: Neuronal injury was induced by exposing cells to N-methyl-D-aspartate (NMDA).[4]

Assessment of Cell Viability and Cytotoxicity

-

MTT Assay: This colorimetric assay was used to assess cell viability by measuring the metabolic activity of the cells.[5]

-

Lactate Dehydrogenase (LDH) Assay: The release of LDH into the culture medium was measured as an indicator of cell death and membrane damage.[4]

In Vivo Model of Ischemic Stroke

-

Middle Cerebral Artery Occlusion (MCAO): This surgical model in rodents was used to induce focal cerebral ischemia, followed by reperfusion to mimic stroke.[1] Neurological deficit scores and infarct volume were assessed post-treatment.[1]

Protein Expression Analysis

-

Western Blot: This technique was used to measure the levels of specific proteins involved in signaling pathways, such as p-NR2B, p-CaMKII, p-JNK, and p-p38, to elucidate the molecular mechanisms of Lyciumamide A.[4]

Signaling Pathways Associated with Lyciumamide A

Studies have implicated Lyciumamide A in the modulation of several key signaling pathways related to neuroprotection and antioxidant defense.

PKCε/Nrf2/HO-1 Pathway

Lyciumamide A has been shown to protect against cerebral ischemia-reperfusion injury by activating the PKCε/Nrf2/HO-1 pathway.[1][6] This pathway is crucial for cellular defense against oxidative stress.

Caption: Lyciumamide A-mediated activation of the PKCε/Nrf2/HO-1 pathway.

NMDAR-Mediated Signaling Pathway

Lyciumamide A has demonstrated protective effects against NMDA-induced neurotoxicity.[4] It is suggested to act by restraining N-methyl-D-aspartate receptors (NMDARs), thereby suppressing calcium influx and subsequent downstream signaling cascades that lead to oxidative stress and apoptosis.[4][7]

Caption: Inhibition of NMDAR-mediated excitotoxicity by Lyciumamide A.

Conclusion and Future Directions

This compound is a defined chemical entity with known physicochemical properties. However, its biological role remains uncharacterized in the public domain. The extensive research on the structurally similar Lyciumamide A suggests that this compound may also possess valuable neuroprotective and antioxidant properties. Further investigation into the biological activities of this compound is warranted and could reveal a promising new candidate for drug development, particularly in the context of neurodegenerative diseases and oxidative stress-related conditions.

References

- 1. A phenolic amide (LyA) isolated from the fruits of Lycium barbarum protects against cerebral ischemia–reperfusion injury via PKCε/Nrf2/HO-1 pathway | Aging [aging-us.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Lyciumamide A, a dimer of phenolic amide, protects against NMDA-induced neurotoxicity and potential mechanisms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A phenolic amide (LyA) isolated from the fruits of Lycium barbarum protects against cerebral ischemia-reperfusion injury via PKCε/Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuro-protective Mechanisms of Lycium barbarum - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and Stability of Lyciumamide B: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of Lyciumamide B, a lignanamide found in the fruit of Lycium barbarum. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also furnishes detailed, adaptable experimental protocols for determining these crucial physicochemical properties. Furthermore, it explores the potential signaling pathways of this compound, drawing inferences from closely related compounds.

Solubility Profile of this compound

Currently, there is a lack of published quantitative solubility data (e.g., in mg/mL) for this compound. However, qualitative solubility information has been reported by various chemical suppliers. This compound is generally soluble in several organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetone | Soluble |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

This data is compiled from publicly available information from chemical suppliers.

For practical laboratory applications, it is recommended to first attempt to dissolve this compound in DMSO to prepare a stock solution, which can then be diluted in aqueous buffers or cell culture media. It is advisable to perform a preliminary solubility test with a small amount of the compound before dissolving the entire sample.

Stability of this compound

Specific studies detailing the degradation of this compound under various stress conditions such as pH, temperature, and light have not been identified in the reviewed literature. The available information primarily pertains to the storage of stock solutions.

Storage Recommendations:

-

Solid Form: Store at -20°C for long-term stability.

-

In Solution: Stock solutions of this compound in solvents like DMSO can be stored at -20°C for several months.[1] Some suppliers suggest a stability of at least two years at this temperature.[2][3] For optimal results, it is recommended to prepare fresh solutions from a solid sample or to use freshly prepared dilutions from a stock solution on the day of the experiment.[1]

To ascertain the stability of this compound in specific formulations or under particular experimental conditions, it is imperative to conduct forced degradation studies.

Experimental Protocols

The following sections detail standardized, adaptable protocols for determining the solubility and stability of this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents or buffer solutions of varying pH (e.g., pH 1.2, 4.5, 6.8, and 7.4). The presence of undissolved solid is crucial.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

-

Separation of Undissolved Solid: Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at a high speed to remove any remaining solid particles.

-

Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: The determined concentration represents the equilibrium solubility of this compound in that specific solvent or buffer.

Stability-Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is crucial for accurately quantifying the decrease of the active substance and the formation of degradation products. Reverse-phase HPLC (RP-HPLC) is a commonly employed technique.[4][5]

Forced Degradation (Stress Testing) Protocol: Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating assay.[6][7]

-

Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and incubate at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

-

Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) for an extended period. Also, heat a solution of the compound.

-

Photostability: Expose a solution of this compound to a controlled light source (e.g., UV and visible light) as per ICH Q1B guidelines. A dark control should be run in parallel.

Samples from each stress condition should be analyzed at various time points by a suitable analytical method, such as RP-HPLC, to monitor for the appearance of degradation products and the loss of the parent compound.

Visualization of Methodologies and Potential Signaling Pathways

Experimental Workflows

The following diagrams illustrate the general workflows for determining solubility and stability.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Workflow for Forced Degradation Studies.

Potential Signaling Pathway

While the direct signaling pathways of this compound are not yet elucidated, the neuroprotective effects of the closely related compound, Lyciumamide A, have been studied. Lyciumamide A has been shown to protect against N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity.[8] The following diagram illustrates this potential mechanism, which may be relevant for this compound.

Caption: Inferred Neuroprotective Pathway of this compound.

Conclusion

This technical guide summarizes the currently available information on the solubility and stability of this compound and provides robust, adaptable protocols for the experimental determination of these properties. While quantitative data for this compound is sparse, the provided methodologies will enable researchers to generate the necessary data for their specific applications. The exploration of potential signaling pathways, based on related compounds, offers a starting point for further mechanistic studies. As research on this compound progresses, it is anticipated that more specific data will become available, further elucidating its therapeutic potential.

References

- 1. Regulation of lignan biosynthesis through signaling pathways mediated by H2O2 in Linum album cell culture in response to exogenous putrescine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenolic Compounds of Therapeutic Interest in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. longdom.org [longdom.org]

- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 8. Lyciumamide A, a dimer of phenolic amide, protects against NMDA-induced neurotoxicity and potential mechanisms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Lyciumamide B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with specific data on the therapeutic targets of Lyciumamide B is currently limited. This document primarily summarizes research on the closely related compound, Lyciumamide A , a phenolic amide dimer also isolated from Lycium barbarum (goji berry). Due to their structural similarities, it is hypothesized that this compound may share analogous mechanisms of action and therapeutic targets. All data and pathways described herein should be considered in this context, highlighting a significant area for future research.

Executive Summary

Lyciumamides, a class of phenolic amides derived from Lycium barbarum, have demonstrated significant neuroprotective and antioxidant properties.[1] Research into Lyciumamide A has revealed its potential to modulate key signaling pathways implicated in neurodegenerative diseases and ischemic events. The primary therapeutic targets identified for Lyciumamide A, and by extension, potential targets for this compound, include N-methyl-D-aspartate receptors (NMDARs) and the PKCε/Nrf2/HO-1 antioxidant response pathway.[2][3] This guide provides a comprehensive overview of the existing data, experimental methodologies, and putative signaling cascades associated with Lyciumamide A, offering a foundational framework for the investigation of this compound as a potential therapeutic agent.

Core Therapeutic Targets and Mechanisms of Action

N-methyl-D-aspartate Receptor (NMDAR) Antagonism

Excessive activation of NMDARs is a critical mechanism in neuronal injury.[3] Studies on Lyciumamide A suggest it acts as an antagonist of NMDARs, specifically by inhibiting the NR2B subunit.[4] This action prevents excessive calcium (Ca2+) influx, a primary trigger for excitotoxicity and subsequent neuronal cell death.[4][5]

Key Effects of NMDAR Antagonism by Lyciumamide A:

-

Suppression of Ca2+ influx.[3]

-

Reduction of reactive oxygen species (ROS) production.[5]

-

Inhibition of downstream pro-apoptotic signaling cascades involving p-CaMKII, p-JNK, and p-p38.[3]

Activation of the PKCε/Nrf2/HO-1 Pathway

The PKCε/Nrf2/HO-1 pathway is a crucial cellular defense mechanism against oxidative stress. Lyciumamide A has been shown to activate this pathway, leading to neuroprotection against cerebral ischemia-reperfusion injury.[2][6]

Mechanism of Action:

-

PKCε Activation: Lyciumamide A is proposed to activate Protein Kinase C epsilon (PKCε).

-

Nrf2 Nuclear Translocation: Activated PKCε facilitates the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).

-

HO-1 Upregulation: In the nucleus, Nrf2 binds to the antioxidant response element (ARE), leading to the upregulation of Heme Oxygenase-1 (HO-1) and other antioxidant enzymes.[2]

Quantitative Data Summary

The following table summarizes the quantitative data from in vitro studies on Lyciumamide A. This data provides insights into its neuroprotective efficacy.

| Parameter | Cell Line | Condition | Lyciumamide A Concentration | Result | Reference |

| Cell Viability | SH-SY5Y | NMDA (1 mM) induced toxicity | 10, 20, 40 µM | Significantly increased cell viability | [5] |

| LDH Release | SH-SY5Y | NMDA (1 mM) induced toxicity | 10, 20, 40 µM | Significantly reduced LDH release | [5] |

| Cell Viability | SH-SY5Y | Oxygen-Glucose Deprivation (OGD) | 10, 20, 40 µM | Significantly increased cell viability | [2] |

| LDH Release | SH-SY5Y | Oxygen-Glucose Deprivation (OGD) | 10, 20, 40 µM | Significantly reduced LDH release | [2] |

Experimental Protocols

Cell Culture and Treatment for Neuroprotection Assays

-

Cell Line: Human neuroblastoma SH-SY5Y cells.

-

Culture Medium: DMEM supplemented with 10% (v/v) fetal bovine serum, 100 unit/ml penicillin, and 100 µg/ml streptomycin. For differentiation, a 1:1 mixture of Ham's F12 and DMEM is used, with the addition of 10 µM all-trans-retinoic acid (ATRA) after 24 hours.

-

Incubation Conditions: 37°C in a humidified atmosphere of 5% CO2 / 95% air.

-

Treatment Protocol (NMDA-induced toxicity): Cells are pre-incubated with varying concentrations of Lyciumamide A for 2 hours and then exposed to 1 mM NMDA for 30 minutes.[5]

-

Treatment Protocol (OGD-induced injury): Cells are treated with Lyciumamide A for 8 hours before being subjected to oxygen and glucose deprivation for 60 minutes, followed by reperfusion for 24 hours.[2]

Cell Viability Assay (MTT Assay)

-

SH-SY5Y cells are seeded in 96-well plates at a density of 1x10^4 cells/well and incubated overnight.

-

Following treatment, 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated at 37°C for 4 hours.

-

The medium is removed, and the formazan (B1609692) crystals are dissolved in 150 µL of dimethyl sulfoxide (B87167) (DMSO) with shaking for 10 minutes.

-

The absorbance is measured at 490 nm using a microplate reader.[2]

Lactate Dehydrogenase (LDH) Release Assay

-

Cell culture and treatments are performed as described above.

-

The release of LDH into the culture medium is quantified using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

-

The amount of LDH released is an indicator of cell membrane damage and cytotoxicity.[5]

Western Blot Analysis

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-NR2B, p-CaMKII, p-JNK, p-p38, Nrf2, HO-1).

-

After washing, the membrane is incubated with a corresponding secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3]

Visualizations of Signaling Pathways and Workflows

Caption: Proposed mechanism of Lyciumamide A neuroprotection via NMDAR inhibition.

Caption: Activation of the PKCε/Nrf2/HO-1 antioxidant pathway by Lyciumamide A.

Caption: General experimental workflow for in vitro neuroprotection assays.

Future Directions and Conclusion

The current body of research strongly supports the neuroprotective potential of Lyciumamide A, primarily through the modulation of NMDARs and the activation of the Nrf2 antioxidant pathway. These findings lay a critical foundation for the investigation of this compound.

Key areas for future research on this compound should include:

-

Isolation and Characterization: Confirmation of the structure of this compound from Lycium barbarum.

-

Direct Target Identification: Employing techniques such as molecular docking, affinity chromatography, and proteomics to identify the direct binding partners of this compound.

-

In Vitro Validation: Conducting cell-based assays, similar to those performed for Lyciumamide A, to determine if this compound exhibits similar effects on NMDARs and the Nrf2 pathway.

-

In Vivo Efficacy: Evaluating the neuroprotective effects of this compound in animal models of neurodegeneration and ischemic stroke.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. A phenolic amide (LyA) isolated from the fruits of Lycium barbarum protects against cerebral ischemia–reperfusion injury via PKCε/Nrf2/HO-1 pathway | Aging [aging-us.com]

- 3. Lyciumamide A, a dimer of phenolic amide, protects against NMDA-induced neurotoxicity and potential mechanisms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A phenolic amide (LyA) isolated from the fruits of Lycium barbarum protects against cerebral ischemia-reperfusion injury via PKCε/Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Lyciumamide B: A Technical Guide to its Role in Traditional Chinese Medicine and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lycium barbarum L. (Goji berry) is a cornerstone of traditional Chinese medicine, revered for centuries for its purported anti-aging and health-promoting properties. Modern phytochemical investigations have begun to unravel the molecular basis for these benefits, identifying a rich array of bioactive constituents. Among these are the lyciumamides, a class of phenolic amides that have demonstrated significant therapeutic potential. This technical guide focuses on Lyciumamide B, a constituent of Lycium barbarum, providing an in-depth analysis of its known and potential roles in pharmacology, particularly in the context of its traditional medicinal use. While much of the detailed mechanistic research has focused on its close analog, Lyciumamide A, this document will leverage that knowledge to build a comprehensive picture of the potential of this compound, highlighting the need for further targeted research.

Chemical and Physical Properties

This compound is a naturally occurring alkaloid found in Lycium barbarum.[1] Its chemical structure and properties are fundamental to its biological activity.

| Property | Value | Source |

| Molecular Formula | C₃₆H₃₆N₂O₈ | [1] |

| Molecular Weight | 624.7 g/mol | [1] |

| Class | Alkaloid, Phenolic Amide | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [2][3] |

| Appearance | Powder | [2] |

Role in Traditional Chinese Medicine

In traditional Chinese medicine, Lycium barbarum is used to nourish the liver and kidneys, improve eyesight, and bolster the "yin."[4][5] These traditional uses often correlate with modern pharmacological findings of antioxidant, neuroprotective, and anti-inflammatory effects. While traditional texts do not mention specific compounds like this compound, the presence of this and related phenolic amides in the plant contributes to the overall therapeutic profile of Goji berries. The anti-aging effects attributed to Lycium barbarum in traditional practice are now being explored through the lens of molecular mechanisms such as the modulation of oxidative stress and inflammatory pathways, areas where lyciumamides show significant activity.[4]

Biological Activities and Therapeutic Potential

While direct studies on this compound are limited, research on the closely related Lyciumamide A and other phenolic amides from Lycium barbarum provides a strong indication of its potential biological activities.

Neuroprotection

Phenolic amides from Lycium barbarum have demonstrated significant neuroprotective effects. Studies on Lyciumamide A show that it can protect neuronal cells from damage induced by excitotoxicity and oxidative stress.[1][6][7]

Quantitative Data on Neuroprotective Effects of Lyciumamide A:

| Assay | Model | Treatment | Result | Reference |

| Cell Viability (MTT Assay) | NMDA-induced SH-SY5Y cells | Lyciumamide A | Increased cell viability | [1][6] |

| LDH Release Assay | NMDA-induced SH-SY5Y cells | Lyciumamide A | Reduced lactate (B86563) dehydrogenase release | [1][6] |

| Apoptosis Assay | OGD-induced SH-SY5Y cells | Lyciumamide A | Decreased Bax/Bcl-2 ratio and caspase-3 expression | [6] |

Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases. Extracts of Lycium barbarum containing phenolic amides have been shown to possess anti-inflammatory properties.[8] These effects are often mediated by the inhibition of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Effects of Lycium barbarum Extracts:

| Assay | Model | Treatment | Result | Reference |

| Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 cells | L. barbarum fruit extract | Inhibition of NO production | [8] |

| Pro-inflammatory Cytokines | LPS-stimulated RAW264.7 cells | L. barbarum fruit extract | Reduced production of TNF-α, IL-6, and IL-1β | [9] |

Antioxidant Activity

The antioxidant properties of Lycium barbarum are well-documented and are a cornerstone of its traditional use for anti-aging.[4] Phenolic amides contribute significantly to this activity by scavenging free radicals and modulating endogenous antioxidant systems.

Quantitative Data on Antioxidant Activity of Lycium Species Extracts:

| Assay | Extract | IC₅₀ / EC₅₀ Value | Reference |

| DPPH Radical Scavenging | Lycium ferocissimum raw fruit ethanol (B145695) extract | 0.57 ± 0.05 mg/mL | [10] |

| ABTS Radical Scavenging | Lycium barbarum polysaccharide extract | 47.158 ± 6.231 µg/mL | [10] |

Signaling Pathways

The therapeutic effects of lyciumamides are underpinned by their interaction with key cellular signaling pathways. Research on Lyciumamide A has identified several pathways that are likely relevant to this compound as well.

PKCε/Nrf2/HO-1 Signaling Pathway

Lyciumamide A has been shown to protect against cerebral ischemia/reperfusion injury by activating the PKCε/Nrf2/HO-1 pathway.[6] This pathway is a critical regulator of the cellular antioxidant response.

NMDA Receptor Signaling Pathway

Excessive activation of N-methyl-D-aspartate receptors (NMDARs) is a key mechanism of neuronal damage in various neurological conditions. Lyciumamide A has been found to protect against NMDA-induced neurotoxicity by modulating NMDAR signaling.[1][6]

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a critical process in both normal physiology and disease. The anti-apoptotic effects of lyciumamides are mediated through the regulation of key proteins in the apoptosis signaling cascade.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

Isolation of this compound from Lycium barbarum

This protocol outlines a general procedure for the extraction and isolation of phenolic amides from Lycium barbarum, which can be adapted for the specific isolation of this compound.

-

Extraction: Macerate the dried and powdered fruits of Lycium barbarum with 70% ethanol at room temperature.

-

Concentration: Concentrate the ethanol extract under reduced pressure to obtain a crude extract.

-

Partitioning: Suspend the crude extract in water and partition successively with ethyl acetate.

-

Fractionation: Subject the ethyl acetate fraction to silica gel column chromatography, eluting with a gradient of chloroform-methanol.

-

Purification: Purify the fractions containing lyciumamides using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable acetonitrile-water gradient.

-

Characterization: Confirm the structure of the isolated this compound using spectroscopic methods such as NMR and mass spectrometry.

Neuroprotection Assay (MTT Assay)

This protocol assesses the ability of this compound to protect neuronal cells from excitotoxicity.

-

Cell Culture: Culture SH-SY5Y human neuroblastoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Plating: Seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Induction of Neurotoxicity: Induce neurotoxicity by adding N-methyl-D-aspartate (NMDA) to a final concentration of 1 mM and incubate for 24 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Anti-inflammatory Assay (Griess Assay for Nitric Oxide)

This protocol measures the effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Plating: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere.

-

Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).

-

Incubation: Incubate the mixture at room temperature for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.

Conclusion and Future Directions

This compound, a phenolic amide from the traditional Chinese medicine Lycium barbarum, holds significant promise as a therapeutic agent. Based on the extensive research on its analog, Lyciumamide A, and the known activities of Lycium barbarum extracts, this compound is likely to possess potent neuroprotective, anti-inflammatory, and antioxidant properties. The modulation of key signaling pathways such as PKCε/Nrf2/HO-1, NMDAR, and apoptosis pathways appears to be central to these effects.

However, to fully realize the therapeutic potential of this compound, further research is imperative. Future studies should focus on:

-

Direct Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to specifically quantify the neuroprotective, anti-inflammatory, and antioxidant activities of pure this compound.

-

Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

-

Comparative Studies: Performing head-to-head comparisons of the bioactivities of this compound and Lyciumamide A to understand their structure-activity relationships.

-

Pharmacokinetics and Safety: Evaluating the absorption, distribution, metabolism, excretion, and toxicity profile of this compound.

A deeper understanding of the pharmacology of this compound will provide a solid scientific foundation for its potential development as a novel therapeutic for a range of conditions, validating its roots in traditional Chinese medicine with modern scientific evidence.

References

- 1. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Anticancer Activities Phenolic Amides from the Stem of Lycium barbarum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. texaschildrens.org [texaschildrens.org]

- 5. broadpharm.com [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. mjas.analis.com.my [mjas.analis.com.my]

- 9. Structurally Diverse Phenolic Amides from the Fruits of Lycium barbarum with Potent α-Glucosidase, Dipeptidyl Peptidase-4 Inhibitory, and PPAR-γ Agonistic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Preliminary Cytotoxicity Screening of Lyciumamide B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lyciumamide B, a phenolic amide isolated from Lycium barbarum, presents a compelling candidate for investigation within oncology drug discovery pipelines.[1][2] This technical guide outlines a comprehensive framework for the preliminary in vitro cytotoxicity screening of this compound. It provides detailed experimental protocols for key assays, including the MTT, Lactate Dehydrogenase (LDH), and Annexin V-FITC/PI apoptosis assays, to quantify its effects on cell viability and elucidate its mechanism of cell death. Furthermore, this document presents hypothetical data in structured tables and visualizes experimental workflows and a potential signaling pathway using Graphviz diagrams to offer a practical guide for researchers.

Introduction

Natural products are a significant source of novel therapeutic agents, particularly in the field of oncology.[3] this compound is a phytochemical found in Lycium barbarum (goji berry), a plant with a long history in traditional medicine.[2] Preliminary screening of such compounds for cytotoxic activity against cancer cell lines is a critical first step in the drug discovery process.[4][5] This guide details the essential methodologies for conducting a robust preliminary cytotoxicity assessment of this compound.

Experimental Protocols

A multi-assay approach is recommended to thoroughly assess the cytotoxic effects of this compound.

Cell Lines and Culture

A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, and A549 for lung cancer) and a non-cancerous cell line (e.g., MCF-10A, a non-tumorigenic breast epithelial cell line) should be used to evaluate both efficacy and selectivity. Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO₂.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[3]

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[6]

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[7]

Protocol:

-

Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

-

Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[7]

-

After the treatment period, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.

-

Add 50 µL of stop solution.

-

Measure the absorbance at 490 nm.

-

Calculate the percentage of cytotoxicity using the formula: (Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs) * 100.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add 5 µL of FITC Annexin V and 1 µL of Propidium Iodide (PI) solution to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

Data Presentation

The quantitative data obtained from the cytotoxicity assays should be summarized in clear and concise tables. The following are examples of how to present the hypothetical data for this compound.

Table 1: Hypothetical IC50 Values of this compound against Various Cell Lines

| Cell Line | Cell Type | IC50 (µM) after 48h |

| MCF-7 | Breast Adenocarcinoma | 25.3 |

| HeLa | Cervical Adenocarcinoma | 38.7 |

| A549 | Lung Carcinoma | 45.1 |

| MCF-10A | Non-tumorigenic Breast | > 100 |